

An In-depth Technical Guide to Known Derivatives and Analogs of Vitamin K5

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Compound of Interest

Compound Name: Vitamin K5

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Introduction

Vitamin K5, chemically known as 4-amino-2-methyl-1-naphthol, is a synthetic analog of vitamin K. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and particularly anticancer properties. Unlike the naturally occurring vitamin K forms (K1 and K2), which are primarily involved in blood coagulation and bone metabolism, **Vitamin K5** and its analogs present a promising avenue for therapeutic development, especially in oncology. This technical guide provides a comprehensive overview of the known derivatives and analogs of **Vitamin K5**, focusing on their synthesis, biological evaluation, and mechanisms of action.

Core Compound: Vitamin K5 (4-amino-2-methyl-1-naphthol)

Vitamin K5 serves as the foundational structure for the derivatives and analogs discussed in this guide. Its primary reported mechanism of anticancer action involves the inhibition of pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism. By targeting PKM2, **Vitamin K5** disrupts aerobic glycolysis, a hallmark of cancer, leading to reduced cancer cell proliferation.

Known Derivatives and Analogs

While extensive libraries of **Vitamin K5**-specific derivatives are not widely published, the existing literature on aminonaphthol and naphthoquinone compounds allows for a structured understanding of potential analogs. The key areas for structural modification include the amino group (N-substitution) and the naphthalene ring system.

N-Substituted Derivatives

Modification of the 4-amino group can significantly impact the compound's physicochemical properties and biological activity.

- N-Acyl Derivatives: Acylation of the amino group can modulate lipophilicity and cellular uptake.
- N-Alkyl Derivatives: Introduction of alkyl chains can influence the compound's interaction with biological targets.

Ring-Substituted Analogs

Substitution on the naphthalene ring can alter electronic properties and steric hindrance, affecting biological activity.

Structural Analogs from Related Scaffolds

The broader class of aminonaphthols and naphthoquinones provides insights into structure-activity relationships relevant to **Vitamin K5**.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Vitamin K5** and related aminonaphthol and naphthoquinone derivatives. It is important to note that data for direct derivatives of **Vitamin K5** is limited, and therefore, data from analogous structures are included to provide a broader context for structure-activity relationships.

Table 1: Physicochemical Properties of **Vitamin K5** and its Hydrochloride Salt

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)
Vitamin K5 (4-amino-2-methyl-1-naphthol)	C ₁₁ H ₁₁ NO	173.21	-	-
Vitamin K5 Hydrochloride	C ₁₁ H ₁₂ ClNO	209.67	Gray powder	280-282 (decomposes)

 Table 2: In Vitro Anticancer Activity of **Vitamin K5** and Analogous Compounds

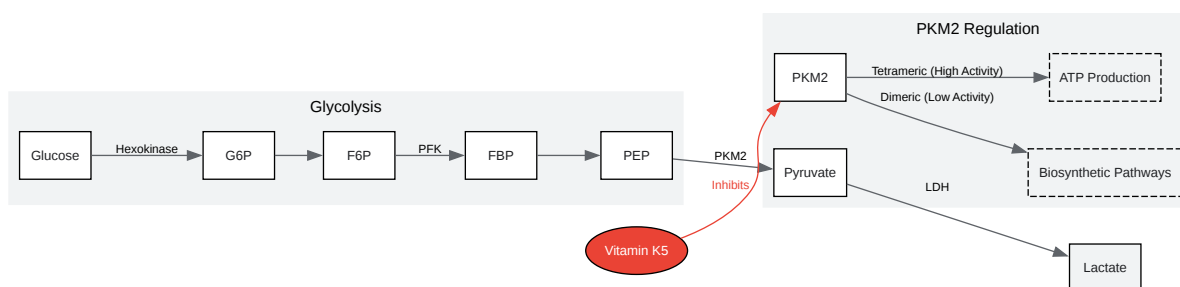
Compound	Cancer Cell Line	Assay	IC50 (μM)	Reference
Vitamin K5	PLC/PRF/5 (Hepatocellular Carcinoma)	Proliferation Assay	~30	[1]
Aminobenzyl-naphthol Derivative (MMZ-140C)	BxPC-3 (Pancreatic Cancer)	MTT Assay	30.15 (24h), 31.13 (72h)	[2]
Aminobenzyl-naphthol Derivative (MMZ-45B)	HT-29 (Colorectal Cancer)	MTT Assay	31.78 (24h)	[2]
Aminobenzyl-naphthol Derivative (MMZ-140C)	HT-29 (Colorectal Cancer)	MTT Assay	11.55 (72h)	[2]
Naphthoquinone Derivative (56c)	MCF-7 (Breast Cancer)	Cytotoxicity Assay	10.4	[3]
Naphthoquinone Derivative (56c)	HT-29 (Colorectal Cancer)	Cytotoxicity Assay	6.8	[3]
Naphthoquinone Derivative (56c)	MOLT-4 (Leukemia)	Cytotoxicity Assay	8.4	[3]

Signaling Pathways and Mechanisms of Action

The primary anticancer mechanism of **Vitamin K5** is the inhibition of Pyruvate Kinase M2 (PKM2). However, the broader vitamin K class is known to influence several signaling pathways relevant to cancer.

Pyruvate Kinase M2 (PKM2) Inhibition

Vitamin K5 acts as an inhibitor of PKM2, an enzyme crucial for the final step of glycolysis.[2] In cancer cells, PKM2 is predominantly in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways essential for cell growth and proliferation. By inhibiting PKM2, **Vitamin K5** disrupts this metabolic advantage.

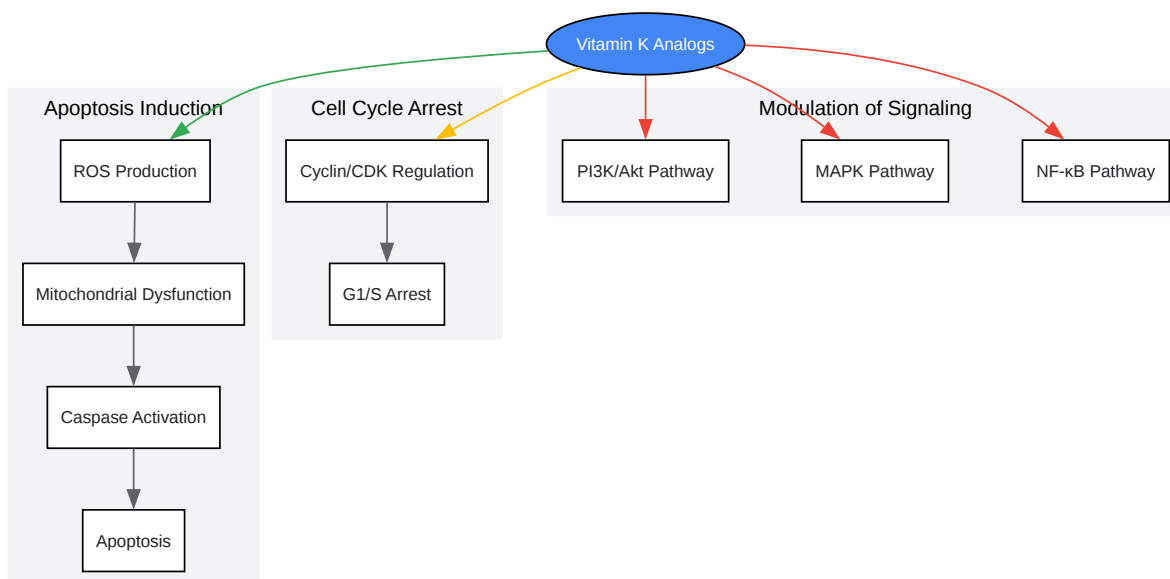


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Caption: Inhibition of Pyruvate Kinase M2 by **Vitamin K5**.

Broader Vitamin K-Related Anticancer Pathways

Other synthetic vitamin K analogs have been shown to induce apoptosis and cell cycle arrest through various signaling pathways. While not yet definitively shown for a wide range of **Vitamin K5** derivatives, these pathways represent potential mechanisms of action.



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Caption: Potential anticancer signaling pathways of Vitamin K analogs.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of **Vitamin K5** derivatives.

General Synthesis of Aminonaphthol Derivatives (Betti Reaction)

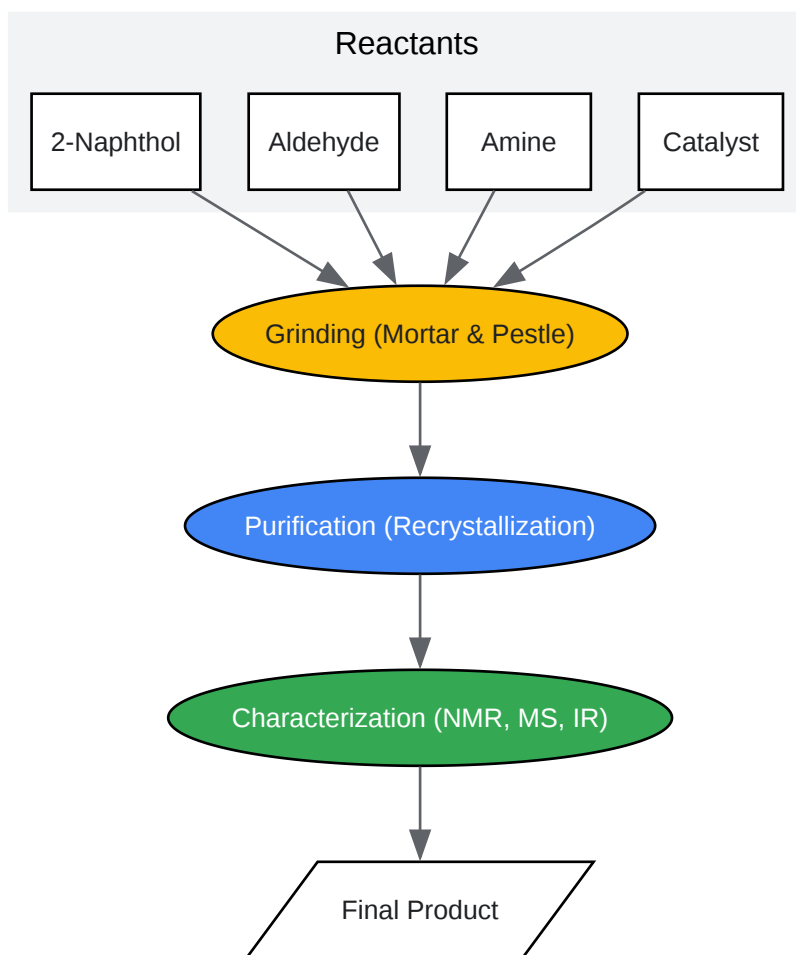
This protocol describes a one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, which can be adapted for the synthesis of **Vitamin K5** analogs.

Materials:

- 2-Naphthol (or a substituted naphthol)
- Aromatic or aliphatic aldehyde
- Amine (e.g., ammonia, primary or secondary amine)
- Catalyst (e.g., methane sulfonic acid)
- Mortar and pestle
- Solvent for purification (e.g., methanol/water)

Procedure:

- In a mortar, combine equimolar amounts of 2-naphthol, the desired aldehyde, and the selected amine.
- Add a catalytic amount of methane sulfonic acid.
- Grind the mixture at room temperature for 3-5 minutes until a solid product forms.
- The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water.
- Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).



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Caption: Workflow for the Betti synthesis of aminonaphthols.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

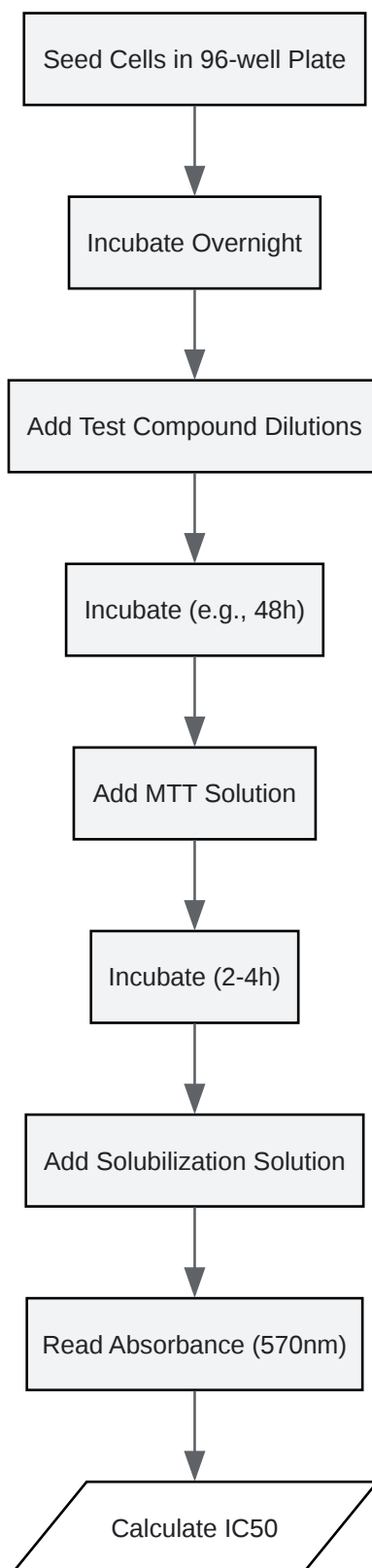
Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates

- Test compound (**Vitamin K5** derivative) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
- Prepare serial dilutions of the test compound in culture medium.
- Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent).
- Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.



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Caption: Workflow for the MTT cell viability assay.

Pyruvate Kinase M2 (PKM2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PKM2.

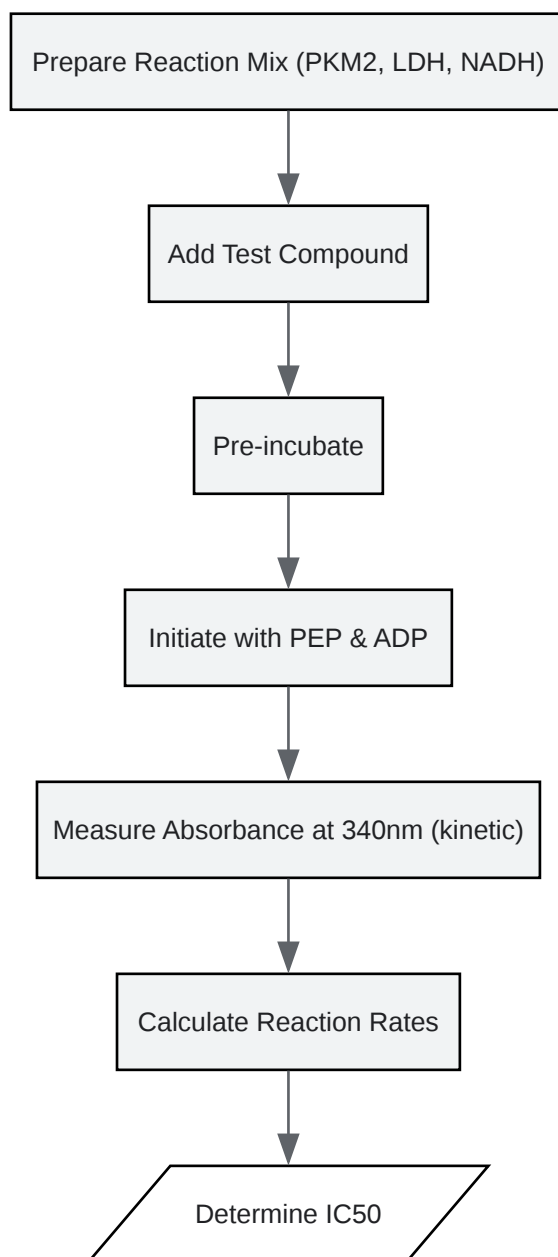
Materials:

- Recombinant human PKM2
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
- Phosphoenolpyruvate (PEP)
- ADP
- Lactate dehydrogenase (LDH)
- NADH
- Test compound (**Vitamin K5** derivative)
- 96-well UV-transparent plate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, PKM2, LDH, and NADH.
- Add the test compound at various concentrations to the wells. Include a no-inhibitor control.
- Pre-incubate the plate at room temperature.
- Initiate the reaction by adding a mixture of PEP and ADP.
- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

- Calculate the initial reaction rates and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.



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Caption: Workflow for the PKM2 inhibition assay.

Conclusion and Future Directions

Vitamin K5 and its potential derivatives represent a promising class of compounds for anticancer drug development. The inhibition of PKM2 is a key mechanism of action that warrants further investigation. Future research should focus on the synthesis and screening of a broader library of **Vitamin K5** analogs to establish clear structure-activity relationships. Elucidating the detailed signaling pathways affected by these compounds will be crucial for their clinical translation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the study of **Vitamin K5** derivatives as potential therapeutic agents.

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